Lack of HLA-C*08:02 Stabilization Confers Specificity for Mutant Peptide Assays
GAGGVGKSAL fails to stabilize the HLA-C*08:02 molecule, a critical step in presenting the KRAS G12D neoantigen to T-cells [1]. In a TAP-deficient cell line assay, incubation with the wild-type peptide resulted in no detectable increase in HLA-C surface expression, while the G12D mutant decamer (GADGVGKSAL) and a known binding peptide (YVDEHGTRL) significantly stabilized the complex [1]. This lack of stabilization is a direct consequence of the wild-type glycine at position 12, which prevents the formation of a crucial anchor salt bridge with HLA-C that is formed by the mutant aspartic acid [1].
| Evidence Dimension | HLA-C*08:02 Stabilization |
|---|---|
| Target Compound Data | No stabilization |
| Comparator Or Baseline | Mutant KRAS G12D Decamer (GADGVGKSAL) and Control Peptide (YVDEHGTRL) |
| Quantified Difference | Qualitative difference: Detectable stabilization for mutant and control peptide; none for wild-type. |
| Conditions | TAP-deficient cell line (T2) assay measuring HLA-C surface expression via flow cytometry. |
Why This Matters
This confirms the compound's utility as a true negative control, ensuring that any observed T-cell activation is specifically due to the G12D mutant peptide.
- [1] Sim, M. J. W., et al. (2020). High-affinity oligoclonal TCRs define effective adoptive T cell therapy targeting mutant KRAS-G12D. Proceedings of the National Academy of Sciences, 117(23), 12826–12835. View Source
